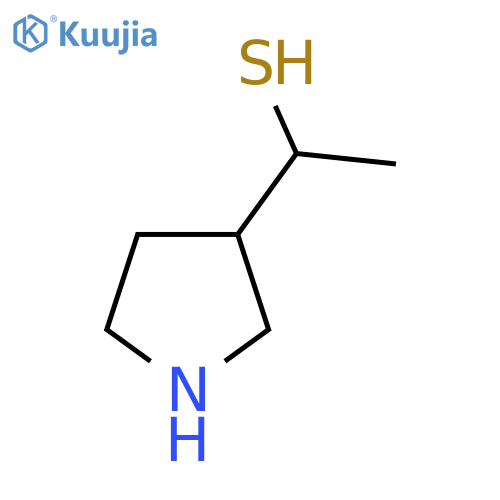Cas no 2172117-26-7 (1-(pyrrolidin-3-yl)ethane-1-thiol)

2172117-26-7 structure
商品名:1-(pyrrolidin-3-yl)ethane-1-thiol
1-(pyrrolidin-3-yl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 1-(pyrrolidin-3-yl)ethane-1-thiol
- EN300-1288673
- 2172117-26-7
- SCHEMBL7281274
-
- インチ: 1S/C6H13NS/c1-5(8)6-2-3-7-4-6/h5-8H,2-4H2,1H3
- InChIKey: SLTASVBZCBWLEL-UHFFFAOYSA-N
- ほほえんだ: SC(C)C1CNCC1
計算された属性
- せいみつぶんしりょう: 131.07687059g/mol
- どういたいしつりょう: 131.07687059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 74.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 13Ų
1-(pyrrolidin-3-yl)ethane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288673-2.5g |
1-(pyrrolidin-3-yl)ethane-1-thiol |
2172117-26-7 | 2.5g |
$2240.0 | 2023-05-23 | ||
| Enamine | EN300-1288673-0.1g |
1-(pyrrolidin-3-yl)ethane-1-thiol |
2172117-26-7 | 0.1g |
$1005.0 | 2023-05-23 | ||
| Enamine | EN300-1288673-1.0g |
1-(pyrrolidin-3-yl)ethane-1-thiol |
2172117-26-7 | 1g |
$1142.0 | 2023-05-23 | ||
| Enamine | EN300-1288673-5.0g |
1-(pyrrolidin-3-yl)ethane-1-thiol |
2172117-26-7 | 5g |
$3313.0 | 2023-05-23 | ||
| Enamine | EN300-1288673-5000mg |
1-(pyrrolidin-3-yl)ethane-1-thiol |
2172117-26-7 | 5000mg |
$2028.0 | 2023-10-01 | ||
| Enamine | EN300-1288673-10000mg |
1-(pyrrolidin-3-yl)ethane-1-thiol |
2172117-26-7 | 10000mg |
$3007.0 | 2023-10-01 | ||
| Enamine | EN300-1288673-0.5g |
1-(pyrrolidin-3-yl)ethane-1-thiol |
2172117-26-7 | 0.5g |
$1097.0 | 2023-05-23 | ||
| Enamine | EN300-1288673-0.25g |
1-(pyrrolidin-3-yl)ethane-1-thiol |
2172117-26-7 | 0.25g |
$1051.0 | 2023-05-23 | ||
| Enamine | EN300-1288673-0.05g |
1-(pyrrolidin-3-yl)ethane-1-thiol |
2172117-26-7 | 0.05g |
$959.0 | 2023-05-23 | ||
| Enamine | EN300-1288673-2500mg |
1-(pyrrolidin-3-yl)ethane-1-thiol |
2172117-26-7 | 2500mg |
$1370.0 | 2023-10-01 |
1-(pyrrolidin-3-yl)ethane-1-thiol 関連文献
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
2172117-26-7 (1-(pyrrolidin-3-yl)ethane-1-thiol) 関連製品
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 249916-07-2(Borreriagenin)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
